molecular formula C5H9N3O B1287384 2-(3-Amino-1H-pyrazol-1-yl)ethanol CAS No. 84407-13-6

2-(3-Amino-1H-pyrazol-1-yl)ethanol

Cat. No. B1287384
CAS RN: 84407-13-6
M. Wt: 127.14 g/mol
InChI Key: QGJIESRUALRBPX-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities, making them an important scaffold in medicinal chemistry .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

“2-(3-Amino-1H-pyrazol-1-yl)ethanol” derivatives have shown significant promise in the treatment of tropical diseases such as leishmaniasis and malaria. Compounds with this structure have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . One particular derivative demonstrated superior antipromastigote activity, significantly outperforming standard drugs . This suggests that such compounds could be developed into potent antileishmanial and antimalarial agents.

Molecular Docking Studies

The same compounds have also been subjected to molecular docking studies to understand their interaction with biological targets. For instance, the potent antileishmanial activity of a derivative was justified through its fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy . This indicates the potential of “2-(3-Amino-1H-pyrazol-1-yl)ethanol” derivatives in the design of targeted therapies.

Synthesis of Pharmacologically Active Derivatives

The core structure of “2-(3-Amino-1H-pyrazol-1-yl)ethanol” is versatile, allowing for the synthesis of various pharmacologically active derivatives. These derivatives can be tailored for a range of biological activities, including antileishmanial and antimalarial, as previously mentioned, but also potentially extending to other therapeutic areas .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, “2-(3-Amino-1H-pyrazol-1-yl)ethanol” can be used to create a variety of complex molecules. Its reactivity and functional groups make it a valuable building block in the synthesis of more complex organic compounds .

Agrochemical Research

In the field of agrochemicals, derivatives of “2-(3-Amino-1H-pyrazol-1-yl)ethanol” could be explored for their potential as novel pesticides or herbicides. The pyrazole moiety is a common feature in many agrochemicals, suggesting that this compound could serve as a starting point for the development of new agrochemical agents .

Dye Industry Applications

The compound’s derivatives may also find applications in the dye industry. Given its amino group, it could be involved in the synthesis of dyes, where it may contribute to the creation of new colorants with unique properties .

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include 2-(3-amino-1h-pyrazol-1-yl)ethanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(3-Amino-1H-pyrazol-1-yl)ethanol might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities , it can be inferred that it may interfere with the biochemical pathways of Leishmania and Plasmodium species.

Result of Action

Based on its potential antileishmanial and antimalarial activities , it can be inferred that it may inhibit the growth of Leishmania and Plasmodium species, leading to their death.

properties

IUPAC Name

2-(3-aminopyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJIESRUALRBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611926
Record name 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84407-13-6
Record name 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Hydroxyethylhydrazine (7.6 g.) was added slowly to a solution of potassium carbonate (13.8 g.) in water (40 ml.). The mixture was cooled to 0°, then 2-chloroacrylonitrile (8.75 g.) was added slowly with vigorous stirring. Stirring was continued for a further 17 hours and the mixture was then continuously extracted with EtOAc for 20 hours. On evaporation of the solvent, 3-amino-1-(2-hydroxyethyl)pyrazole was obtained, (7.7 g.; 60%), b.p. 170°/0.5 mm.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution 2-(3-nitro-pyrazol-1-yl)-ethanol (3.46 g, 22.02 mmol) in ethanol (40 mL) was placed in a Parr shaker bottle and treated with 10% palladium on carbon (350 mg). The bottle was then put on the Parr shaker and charged with hydrogen to 50 psi and let shake for 1 h. After this time, the reaction mixture was filtered through celite and the celite washed with ethanol. The filtrate was then concentrated in vacuo and azeotroped with acetonitrile and then chloroform to afford 2-(3-amino-pyrazol-1-yl)-ethanol (3.02 g, >quant.) as a light yellow viscous oil: 1H NMR (300 MHz, DMSO-d6 δ ppm 7.26 (d, J=1.83 Hz, 1H), 5.34 (d, J=2.20 Hz, 1H), 4.76 (t, J=5.31 Hz, 1H), 4.50 (s, 2H), 3.78-3.88 (m, 2H), 3.62 (q, J=5.74 Hz, 2H).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
350 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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